Cas no 40332-16-9 (2-(1H-1,3-benzodiazol-1-yl)acetic acid)

40332-16-9 structure
Nome del prodotto:2-(1H-1,3-benzodiazol-1-yl)acetic acid
2-(1H-1,3-benzodiazol-1-yl)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(1H-Benzo[d]imidazol-1-yl)acetic acid
- 1H-Benzimidazole-1-acetic acid
- 2-(1H-Benzimidazol-1-yl)acetic acid
- 2-(Benzimidazole-1-yl)-acetic acid
- Benzoimidazol-1-ylacetic acid
- BENZOIMIDAZOL-1-YL-ACETIC ACID
- C9H8N2O2
- (1H-Benzimidazol-1-yl)acetic acid
- 2-(benzimidazol-1-yl)acetic acid
- 2-(1H-1,3-benzodiazol-1-yl)acetic acid
- 40332-16-9
- F17331
- MFCD00956879
- benzoimidazol-1-yl-acetic acid, AldrichCPR
- AMY11625
- Oprea1_224520
- 1-(carboxymethyl) benzimidazole
- Benzimidazole-1-Acetic Acid
- CS-0045375
- BB 0219665
- AKOS000114793
- SS-4046
- SY078971
- A6752
- 1H-benzimidazol-1-ylacetic acid
- EN300-00814
- 2-(1H-benzo[d]imidazol-1-yl)acetic acid;Benzimidazole-1-acetic Acid
- FT-0639639
- 2-(1-benzimidazolyl)acetic acid
- benzimidazoline-3-acetic acid
- F0356-0370
- J-505337
- SCHEMBL1035783
- A820170
- benzimidazol-1-ylacetic acid
- 2-(benzimidazol-1-yl)ethanoic acid
- CHEMBL1213524
- Oprea1_141483
- DTXSID90355551
- DB-031219
- 1,3-benzodiazol-1-ylacetic acid
- BBL012967
- ALBB-004701
- STK415819
-
- MDL: MFCD00956879
- Inchi: InChI=1S/C9H8N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,12,13)
- Chiave InChI: AFHSZBKDUTWXDX-UHFFFAOYSA-N
- Sorrisi: C1=CC=C2C(=C1)N=CN2CC(=O)O
Proprietà calcolate
- Massa esatta: 176.05900
- Massa monoisotopica: 176.058578
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 208
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55.1
- XLogP3: 1.1
Proprietà sperimentali
- Densità: 1.35
- Punto di ebollizione: 406.3℃ at 760 mmHg
- Punto di infiammabilità: 199.5°C
- Indice di rifrazione: 1.65
- PSA: 55.12000
- LogP: 1.12090
2-(1H-1,3-benzodiazol-1-yl)acetic acid Informazioni sulla sicurezza
2-(1H-1,3-benzodiazol-1-yl)acetic acid Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-(1H-1,3-benzodiazol-1-yl)acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-4046-1G |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | >95% | 1g |
£88.00 | 2025-02-09 | |
Enamine | EN300-00814-0.25g |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | 0.25g |
$32.0 | 2023-04-30 | ||
Enamine | EN300-00814-5.0g |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | 5g |
$189.0 | 2023-04-30 | ||
Enamine | EN300-00814-0.05g |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | 0.05g |
$19.0 | 2023-04-30 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD115838-100mg |
2-(1H-Benzo[d]imidazol-1-yl)acetic acid |
40332-16-9 | 97% | 100mg |
¥104.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD115838-1g |
2-(1H-Benzo[d]imidazol-1-yl)acetic acid |
40332-16-9 | 97% | 1g |
¥399.0 | 2024-04-18 | |
Life Chemicals | F0356-0370-0.25g |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | 95% | 0.25g |
$50.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H24110-1g |
2-(1H-Benzo[d]imidazol-1-yl)acetic acid |
40332-16-9 | 95% | 1g |
¥530.0 | 2023-09-07 | |
Enamine | EN300-00814-0.1g |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | 0.1g |
$22.0 | 2023-04-30 | ||
Key Organics Ltd | SS-4046-0.5G |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | >95% | 0.5g |
£55.00 | 2025-02-09 |
2-(1H-1,3-benzodiazol-1-yl)acetic acid Letteratura correlata
-
1. Book reviews
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
40332-16-9 (2-(1H-1,3-benzodiazol-1-yl)acetic acid) Prodotti correlati
- 1188362-99-3(1-methanesulfonyl-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylpyrrolidine-2-carboxamide)
- 476356-66-8(3-(2,5-dioxopyrrolidin-1-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylbenzamide)
- 1797224-87-3(N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide)
- 954584-40-8(4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide)
- 2229521-94-0(1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2828432-00-2((4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole))
- 2228882-72-0(1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylcyclopropane-1-carbaldehyde)
- 1864054-35-2(4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride)
- 2384574-97-2(tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate)
- 903322-73-6(3-fluoro-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:40332-16-9)2-(1H-1,3-benzodiazol-1-yl)acetic acid

Purezza:99%/99%/99%/99%/99%
Quantità:5.0g/10.0g/25.0g/50.0g/100.0g
Prezzo ($):171.0/285.0/570.0/912.0/1483.0